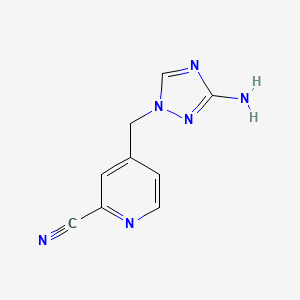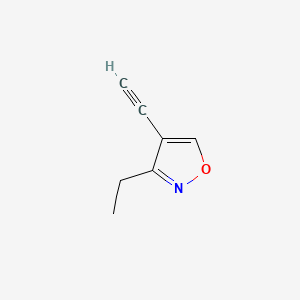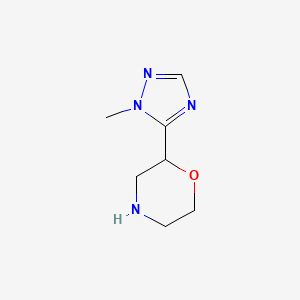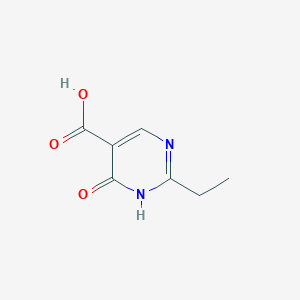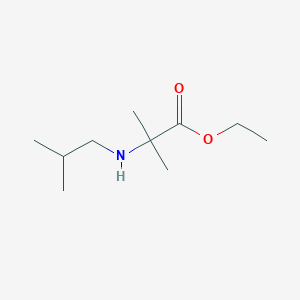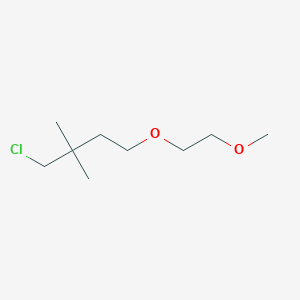
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is an organic compound with the molecular formula C10H21ClO2. This compound is characterized by the presence of a chlorine atom, a methoxyethoxy group, and a dimethylbutane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane typically involves the reaction of 1-chloro-2,2-dimethylbutane with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or alcohols.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxyethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-methoxyethoxy)-2-methylbenzene: Similar in structure but with a benzene ring instead of a dimethylbutane backbone.
2-Bromo-1-chloro-4-methoxybenzene: Contains a bromine atom and a methoxy group on a benzene ring.
1-Chloro-4-methoxybenzene: A simpler structure with a methoxy group on a benzene ring.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane is unique due to its specific combination of functional groups and its dimethylbutane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H19ClO2 |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxyethoxy)-2,2-dimethylbutane |
InChI |
InChI=1S/C9H19ClO2/c1-9(2,8-10)4-5-12-7-6-11-3/h4-8H2,1-3H3 |
InChI Key |
JRESEWSEJJMOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOCCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


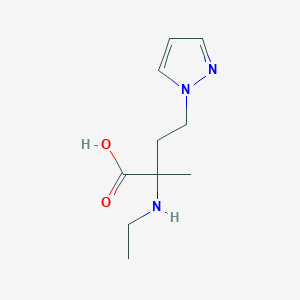
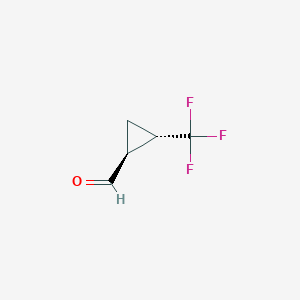
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
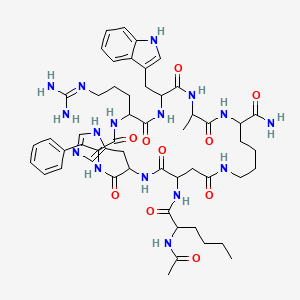
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
